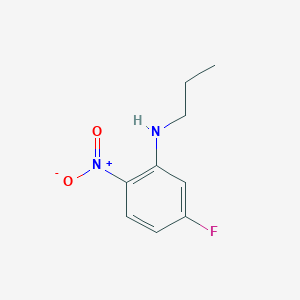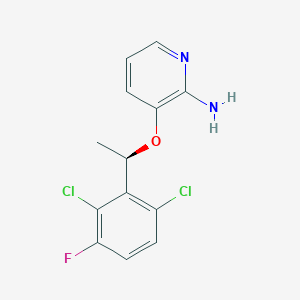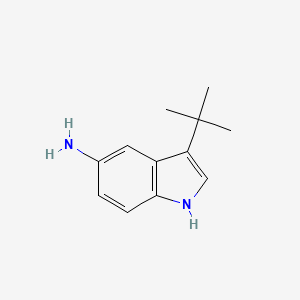
3-tert-butyl-1H-indol-5-amine
Vue d'ensemble
Description
3-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of indole derivatives, including 3-tert-butyl-1H-indol-5-amine, has been a subject of interest in recent years . The synthesis process involves several steps and requires specific reagents and conditions .Molecular Structure Analysis
The molecular structure of 3-tert-butyl-1H-indol-5-amine is represented by the InChI code1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-tert-butyl-1H-indol-5-amine include a molecular weight of 188.27 . More detailed properties like density, boiling point, and melting point are not available in the resources .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years for their potential in treating cancer cells, microbes, and different types of disorders .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a lab dish) or in vivo (in a living organism) for their therapeutic effects .
- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Scientific Field: Drug Discovery
- Application Summary : Indole derivatives are used in drug discovery due to their wide range of biological activities.
- Methods of Application : In drug discovery, indole derivatives are typically synthesized and then tested for their biological activity. This can involve a range of techniques, from molecular docking studies to cell-based assays.
- Results or Outcomes : The outcomes of these studies can vary widely, depending on the specific indole derivative and the biological activity being tested.
-
Scientific Field: Alkaloid Synthesis
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .
- Methods of Application : The synthesis of indole derivatives is a key step in the production of certain alkaloids . The specific methods of synthesis would depend on the specific alkaloid being produced.
- Results or Outcomes : The synthesis of indole derivatives has led to the production of various alkaloids . These alkaloids have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
-
Scientific Field: Anti-Inflammatory Research
- Application Summary : Certain indole derivatives have been found to have anti-inflammatory activities .
- Methods of Application : These compounds are typically synthesized and then tested for their anti-inflammatory effects, often using animal models .
- Results or Outcomes : One study found that a specific indole derivative, 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol, was particularly effective against carrageenan-induced edema in albino rats .
-
Scientific Field: Antiviral Research
- Application Summary : Certain indole derivatives have been found to have antiviral activities .
- Methods of Application : These compounds are typically synthesized and then tested for their antiviral effects, often using in vitro or in vivo models .
- Results or Outcomes : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
-
Scientific Field: Antimicrobial Research
- Application Summary : Indole derivatives have been found to have antimicrobial activities .
- Methods of Application : These compounds are typically synthesized and then tested for their antimicrobial effects, often using in vitro or in vivo models .
- Results or Outcomes : Various indole derivatives have shown promising results against a range of microbial species .
Safety And Hazards
While specific safety and hazard information for 3-tert-butyl-1H-indol-5-amine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .
Propriétés
IUPAC Name |
3-tert-butyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLDRVCYQATFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723485 | |
| Record name | 3-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1H-indol-5-amine | |
CAS RN |
952664-68-5 | |
| Record name | 3-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
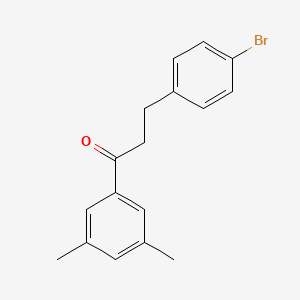
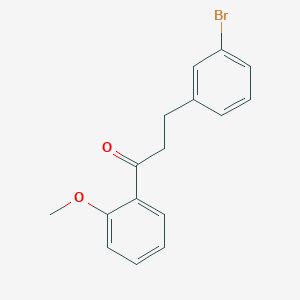
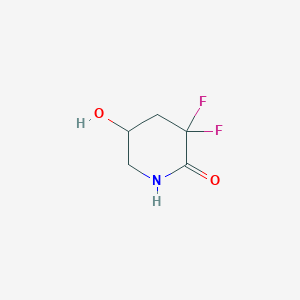
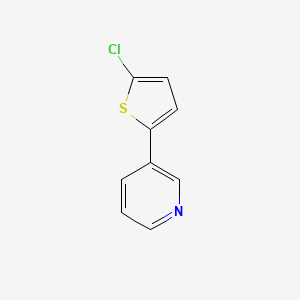
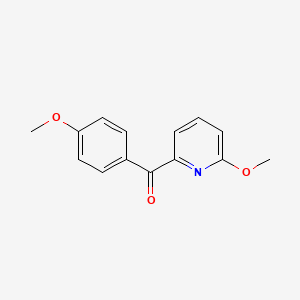
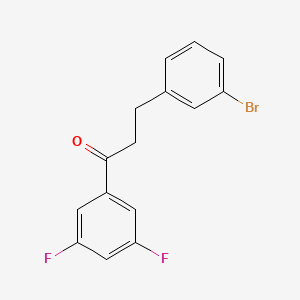
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)
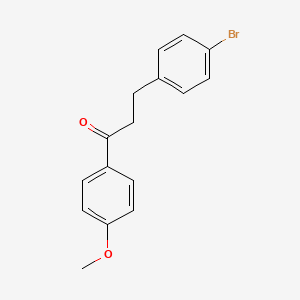
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
